(S)-Desmethylzopiclone
Overview
Description
Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Sedative and Anxiolytic Effects
- Sedative and Anxiolytic Properties : (S)-Desmethylzopiclone has been evaluated for its sedative and anxiolytic effects. It does not alter locomotor activity or rotarod performance at doses of less than 200 mg/kg, indicating a lower degree of central nervous system depression. This metabolite altered plus maze performance at the lowest dose of all the zopiclone derivatives tested, suggesting its potential clinical usefulness in treating anxiety (Carlson et al., 2001).
Molecular Actions
- Molecular Interactions with Receptors : (S)-Desmethylzopiclone (SEP-174559) has been profiled for its activity at subtypes of the γ-aminobutyric acid type-A (GABAA) receptor and other neurotransmitter receptor ion channels. It potentiates GABAA receptor currents, suggesting that it increases GABA binding affinity. This potentiation strictly required the presence of the γ2 subunit. Additionally, SEP-174559 inhibits nicotinic acetylcholine (nACh) receptors and N-methyl-d-aspartate (NMDA) receptor currents (Fleck, 2002).
Analytical Methods Development
- Radioimmunoassay Development for Detection in Urine : The development of a radioimmunoassay for detecting N-desmethylzopiclone in urine samples was conducted. This assay is highly specific and can be used for pre-screening in forensic and emergency contexts (Mannaert & Daenens, 1994).
- Fluorescence Polarization Immunoassay for Urine Samples : A fluorescence polarization immunoassay was developed for detecting N-desmethylzopiclone in urine samples. The assay was optimized for semi-quantitative analysis relative to a cut-off value (Mannaert & Daenens, 1996).
Synthesis and Enantioselective Analysis
- Synthesis and Absolute Configuration : Enantiomerically pure desmethylzopiclone was synthesized, and its absolute stereochemistry was determined to be the (S)-configuration. This synthesis provides a means of producing this metabolite in a pure form (Hong et al., 2000).
- Enantioselective Analysis After Fungal Biotransformation : A study developed an enantioselective method based on capillary electrophoresis for analyzing zopiclone and its metabolite after fungal biotransformation. This method was used to investigate the ability of fungi in metabolizing zopiclone to its active metabolite (de Albuquerque et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.
Please note that the availability and depth of information can vary depending on how well-studied the compound is. For a less-known compound, some of this information might not be available. If you have a different compound or a more specific question about a certain aspect of “(S)-Desmethylzopiclone”, feel free to ask!
properties
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFZSTXVVJLIX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Desmethylzopiclone | |
CAS RN |
151776-26-0 | |
Record name | SEP-174559 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEP-174559 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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